molecular formula C22H17N3O4 B406900 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B406900
M. Wt: 387.4g/mol
InChI Key: SZDMHUBJMGLUQR-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and various solvents such as water, ethanol, and dioxane. Major products formed from these reactions include substituted benzoxazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzoxazole ring, which may confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-10-14(2)20-18(11-13)24-22(29-20)15-6-5-7-16(12-15)23-21(26)17-8-3-4-9-19(17)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

SZDMHUBJMGLUQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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